![molecular formula C22H25NO B282153 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol, also known as MPA-Na, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthol derivatives and has a molecular formula of C23H25NO. MPA-Na has been extensively studied for its various biochemical and physiological effects, as well as its potential applications in medicine.
作用机制
The mechanism of action of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol involves its ability to inhibit the activity of protein kinase C. This inhibition occurs through the binding of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol to the regulatory domain of the enzyme, which prevents its activation and subsequent downstream signaling events. The inhibition of protein kinase C has been linked to the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include the regulation of blood pressure, the prevention of platelet aggregation, and the reduction of inflammation. 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and diabetes.
实验室实验的优点和局限性
One of the major advantages of using 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in laboratory experiments is its high purity and stability. This allows for accurate and reproducible results, which is essential for scientific research. However, 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol also has some limitations, including its cost and availability. The synthesis of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol is a complex and time-consuming process, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol. One potential area of research is the development of new synthetic methods for the production of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol. This could lead to increased availability and lower costs, which would make it more accessible to researchers. Another area of research is the investigation of the potential therapeutic applications of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in the treatment of various diseases. This could involve the development of new drugs or the repurposing of existing ones. Finally, further studies are needed to fully understand the mechanism of action of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol and its effects on various biological systems.
合成方法
The synthesis of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol involves the reaction of 2-naphthol with 2-bromo-1-phenylethylamine in the presence of sodium hydride and dimethylformamide. The resulting compound is then treated with methyl iodide to obtain 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in high yield and purity.
科学研究应用
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has been used in numerous scientific studies as a tool to investigate the function and regulation of various biological systems. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation. This inhibition has been linked to a variety of physiological effects, including the regulation of blood pressure, the prevention of platelet aggregation, and the reduction of inflammation.
属性
分子式 |
C22H25NO |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
1-[(1S)-2-methyl-1-[[(1S)-1-phenylethyl]amino]propyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H25NO/c1-15(2)22(23-16(3)17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)24/h4-16,22-24H,1-3H3/t16-,22-/m0/s1 |
InChI 键 |
AJVDHIAZMGCWGJ-AOMKIAJQSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H](C2=C(C=CC3=CC=CC=C32)O)C(C)C |
SMILES |
CC(C)C(C1=C(C=CC2=CC=CC=C21)O)NC(C)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C(C1=C(C=CC2=CC=CC=C21)O)NC(C)C3=CC=CC=C3 |
溶解度 |
2.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



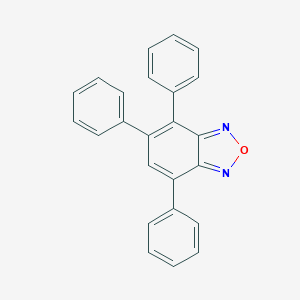

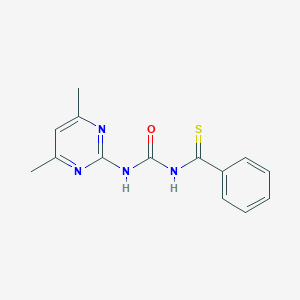
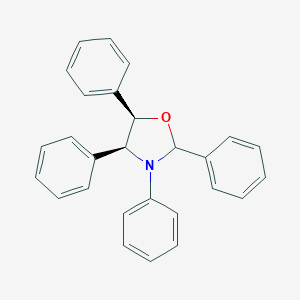
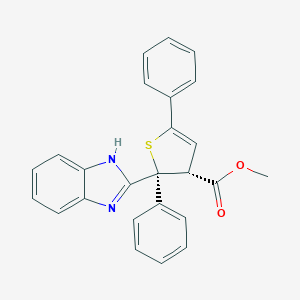
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
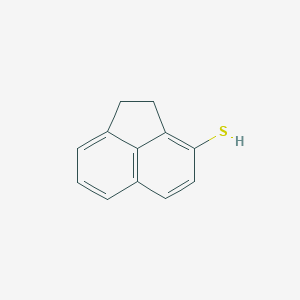
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
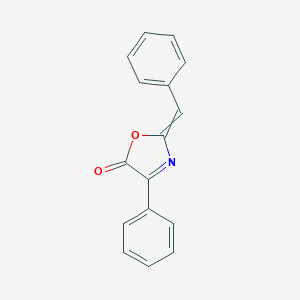
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
